1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

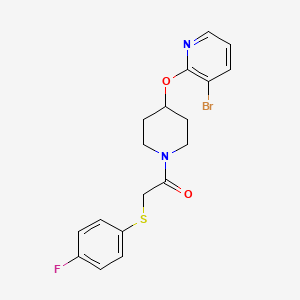

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic small molecule characterized by a piperidine core substituted with a 3-bromopyridin-2-yloxy group at the 4-position and an ethanone moiety bearing a 4-fluorophenylthio group. This structure combines a heterocyclic piperidine scaffold with brominated pyridine and fluorinated thioether functionalities, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrFN2O2S/c19-16-2-1-9-21-18(16)24-14-7-10-22(11-8-14)17(23)12-25-15-5-3-13(20)4-6-15/h1-6,9,14H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEKJKSDVHDBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

Formation of 3-Bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.

Piperidine Derivatization: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Thioether Formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2)

- Structure: Shares the ethanone-piperidine core and 4-fluorophenyl group but lacks the 3-bromopyridin-2-yloxy substitution.

- Properties : Used in laboratory research; safety data indicate standard handling protocols for fluorinated piperidines .

- Key Difference : Absence of bromopyridine and thioether groups likely reduces its steric bulk and electronic complexity compared to the target compound.

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS: 349430-29-1)

- Structure : Features a bromophenyl group and methyl-piperidine substitution but replaces the thioether with a ketone linkage.

- Properties : Molecular weight = 296.20, LogP = 3.3, indicating moderate lipophilicity. The bromine atom may enhance binding to hydrophobic pockets in proteins .

Pyrazole and Pyridinone Derivatives with Bromine/Fluorine Substituents

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structure : Pyrazole ring substituted with bromophenyl and fluorophenyl groups.

- Research Findings : Crystallographic studies highlight planar geometry, with bromine and fluorine contributing to crystal packing via halogen bonds .

- Functional Contrast : The pyrazole core vs. piperidine in the target compound may lead to divergent pharmacokinetic profiles, as piperidines often exhibit better blood-brain barrier penetration.

4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structure: Pyridinone scaffold with bromophenyl and methoxyphenyl groups.

- Activity : Demonstrated 79.05% antioxidant activity (DPPH assay), attributed to electron-withdrawing bromine and hydroxyl groups .

Thiophene- and Piperazine-Containing Analogs

MK89 (1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one)

MK45 (Piperazine-thiophene derivative)

- Structure : Piperazine core with trifluoromethylpyridine and thiophene groups.

- Application : Designed for CNS targets; the trifluoromethyl group enhances metabolic stability .

- Contrast : Piperazine vs. piperidine in the target compound alters basicity and solubility (piperidine: pKa ~11 vs. piperazine: pKa ~9.8).

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-bromopyridine moiety and a 4-fluorophenyl thioether group. Its unique structural characteristics suggest diverse interactions with biological targets, which may lead to various therapeutic effects.

Key Structural Features:

- Piperidine Ring: A common scaffold in medicinal chemistry.

- Bromopyridine Moiety: Imparts specific electronic properties that can influence biological activity.

- Thioether Group: Enhances lipophilicity, potentially improving cell membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's binding affinity and selectivity for these targets are crucial for its pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: It could act as an agonist or antagonist at particular receptor sites.

Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various pathogens.

- Antitumor Effects: Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that this compound may possess anticancer activity.

- Anti-inflammatory Properties: Given its structural similarities to known anti-inflammatory agents, it may also exhibit such effects.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |

| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |

| 4-Fluorophenyl Derivatives | Fluorine substitution on phenyl ring | Anti-inflammatory |

This table highlights how the presence of specific functional groups can influence the biological activity of related compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to this compound. For instance, a study investigating various piperidine derivatives found significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperidine structure can enhance antitumor efficacy .

Another research effort focused on the synthesis and evaluation of thiazole-bearing compounds demonstrated promising antimicrobial activity against resistant bacterial strains . These findings underscore the importance of structural modifications in developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.